![molecular formula C15H22N4OS B6470853 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640880-61-9](/img/structure/B6470853.png)
4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a thiomorpholine ring, a piperidine ring, and a methylated pyrimidinyl group, making it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps, starting with the preparation of the core thiomorpholine and piperidine structures. One common approach is to first synthesize thiomorpholine and then introduce the piperidine-3-carbonyl group through a series of reactions involving acylation and subsequent functional group modifications.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of thiomorpholine to sulfoxides or sulfones.
Reduction: : Reduction of the pyrimidinyl group or other functional groups.
Substitution: : Replacement of hydrogen atoms or other substituents on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include:
Oxidation: : Thiomorpholine sulfoxides and sulfones.
Reduction: : Reduced pyrimidinyl derivatives and other reduced forms of the compound.
Substitution: : Substituted thiomorpholines and piperidines with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for creating diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound can serve as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it valuable for understanding biological processes and developing therapeutic agents.
Medicine
The potential medicinal applications of this compound include its use as a lead compound in drug development. Its structural features may allow it to bind to specific receptors or enzymes, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, This compound can be utilized in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility and reactivity make it a valuable component in various chemical processes.
作用機序
The mechanism by which 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.
類似化合物との比較
Similar Compounds
4-[1-(4-methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine
4-[1-(2-methylpyrimidin-4-yl)piperidine-2-carbonyl]thiomorpholine
Uniqueness
4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine: stands out due to its specific substitution pattern and the presence of the methyl group on the pyrimidinyl ring. This structural difference can lead to distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-12-16-5-4-14(17-12)19-6-2-3-13(11-19)15(20)18-7-9-21-10-8-18/h4-5,13H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMCJCJLCPBAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
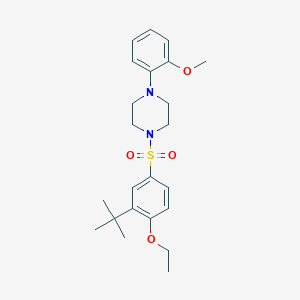
![3-chloro-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470779.png)
![4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6470796.png)
![1-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one](/img/structure/B6470798.png)
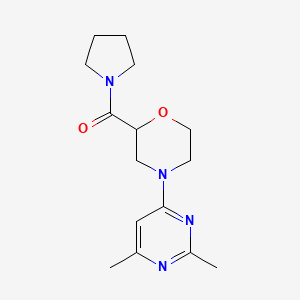
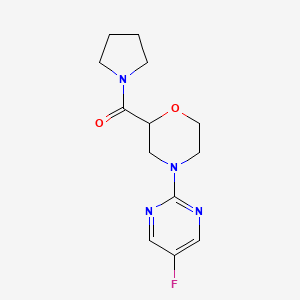
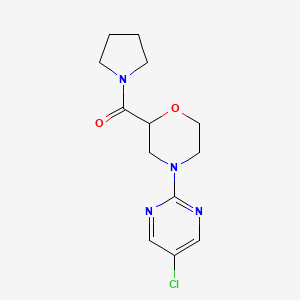
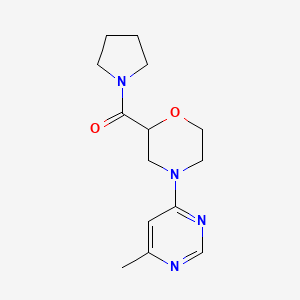
![2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B6470838.png)
![4-[1-(5-fluoropyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470847.png)
![4-[1-(6-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470859.png)
![4-[1-(5-chloropyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470867.png)
![4-[1-(4-methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470876.png)
![2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B6470877.png)
